6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core with bromine atoms at the 6 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of a pyrido[3,2-b][1,4]oxazine precursor. One common method includes:
Starting Material: Pyrido[3,2-b][1,4]oxazine.
Bromination: The precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
Batch or Continuous Flow Reactors: To handle larger quantities of reactants and products.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Safety Measures: Proper handling and disposal of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: Reduction of the oxazine ring can lead to different derivatives.
Oxidation Reactions: Oxidation can modify the functional groups on the oxazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of reduced oxazine derivatives.
Oxidation: Formation of oxidized oxazine derivatives.
Scientific Research Applications
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors or modulators of biological targets.
Material Science: Use in the synthesis of novel materials with specific electronic or photophysical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by:
Binding to Molecular Targets: Such as enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interaction with specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks bromine atoms, which may affect its reactivity and biological activity.
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains a single bromine atom, potentially leading to different chemical properties.
8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar to the above but with bromine at a different position.
Properties
IUPAC Name |
6,8-dibromo-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O2/c8-3-1-4(9)10-7-6(3)13-2-5(12)11-7/h1H,2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOISDXZFHKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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